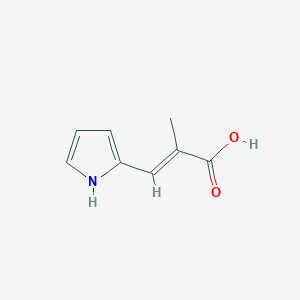

2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

(E)-2-methyl-3-(1H-pyrrol-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H9NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-5,9H,1H3,(H,10,11)/b6-5+ |

InChI Key |

RNZIGTAMSNGAND-AATRIKPKSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=CN1)/C(=O)O |

Canonical SMILES |

CC(=CC1=CC=CN1)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies for 2 Methyl 3 1h Pyrrol 2 Yl Acrylic Acid and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing pyrrolyl acrylic acids primarily rely on well-established condensation reactions that form the crucial carbon-carbon double bond. These strategies often involve the reaction of a pyrrole-based aldehyde with a compound containing an active methylene (B1212753) group.

Knoevenagel Condensation Methodologies for Pyrrolyl Acrylic Acids

The Knoevenagel condensation is a cornerstone of organic synthesis for forming carbon-carbon double bonds. sciensage.info The reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of pyrrolyl acrylic acids, this typically involves the reaction of pyrrole-2-carbaldehyde with an active methylene compound in the presence of a basic catalyst. wikipedia.orgrsc.org

The active methylene component is crucial and its structure dictates the final product. To synthesize the titular compound, 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid, an appropriate C3-synthon bearing a methyl group, such as methylmalonic acid or its ester derivatives, would be required to react with pyrrole-2-carbaldehyde. The choice of catalyst is broad, ranging from simple amines like piperidine (B6355638) to more complex systems. wikipedia.orgrsc.org Research has shown that various catalysts, including L-proline and ionic liquids, can be employed to facilitate this transformation under mild conditions, sometimes offering enhanced reaction rates and improved yields. rsc.orgresearchgate.netresearchgate.net The reaction is versatile and has been applied to a wide range of aldehydes and active methylene compounds. sciensage.infomdpi.com

| Aldehyde Substrate | Active Methylene Compound | Catalyst/Solvent System | Key Finding | Reference |

|---|---|---|---|---|

| 1H-Pyrrole-2-carbaldehyde | Substituted Phenyl Acetonitriles | Piperidine / [BMIM][Br] or [BMIM][OH] | Ionic liquids [BMIM][Br] and [BMIM][OH] proved most efficient, affording yields up to 98%. | rsc.org |

| Pyrrole-2-carboxyaldehyde | 3-Cyanoacetylindole | L-proline / Water | Demonstrates an efficient and environmentally friendly method in an aqueous medium. | researchgate.net |

| Aromatic Aldehydes | Malononitrile / Ethyl Cyanoacetate | Water-SDS-[BMIm]Br | A base- and metal-free protocol providing good to excellent yields. | sciensage.info |

| Various Aldehydes | Diethylmalonate | L-proline / Ionic Liquid | The ionic liquid containing the catalyst could be recycled for four subsequent runs without a decrease in activity. | researchgate.net |

Acryloyl Chloride Condensation with Pyrrole Precursors

The introduction of an acrylic moiety can also be envisioned through the reaction of a pyrrole precursor with acryloyl chloride or its substituted derivatives, such as 2-methylacryloyl chloride. Acryloyl chloride is a reactive acid chloride that readily participates in acylation reactions. wikipedia.org This approach would likely proceed via a Friedel-Crafts acylation mechanism, where the electron-rich pyrrole ring acts as a nucleophile.

However, the high reactivity of both pyrrole and the acid chloride can lead to challenges, including polymerization and the formation of multiple products. A strategy to mitigate these side reactions involves using a large excess of pyrrole, as demonstrated in the one-pot synthesis of pyrrolylBODIPY dyes from acyl chlorides and pyrrole. rsc.org While direct examples for the synthesis of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid using this specific method are not prominent in the literature, the fundamental principles of Friedel-Crafts chemistry support its theoretical viability. The reaction would likely require careful control of conditions and a suitable Lewis acid catalyst.

Aldehyde-Malonic Acid Condensation Pathways

A specific and widely used variation of the Knoevenagel condensation is the reaction of an aldehyde with malonic acid, often referred to as the Doebner modification when conducted in pyridine (B92270). wikipedia.org This pathway is particularly effective for the synthesis of α,β-unsaturated carboxylic acids. The reaction between an aldehyde and malonic acid, typically catalyzed by an amine like pyridine or a pyridine-piperidine mixture, initially forms an unsaturated dicarboxylic acid intermediate. ias.ac.inias.ac.in This intermediate readily undergoes decarboxylation under the reaction conditions to yield the final acrylic acid product. wikipedia.org

To obtain 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid, the condensation would be performed between pyrrole-2-carbaldehyde and methylmalonic acid. The use of pyridine as both a solvent and a catalyst is common, and it has been shown to give excellent yields for the condensation of various aldehydes with malonic acid. ias.ac.inias.ac.in This method is advantageous as it directly yields the carboxylic acid without the need for a separate hydrolysis step from an ester or nitrile precursor. The synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been successfully achieved by the condensation of furan-2-carbaldehydes with malonic acid, highlighting the applicability of this method to heterocyclic aldehydes. nih.gov

Advanced and Stereoselective Synthetic Methods

Modern synthetic chemistry emphasizes efficiency, stereoselectivity, and procedural simplicity. Advanced methods for preparing pyrrolyl acrylic acids often involve one-pot reactions and strategies that provide high control over the stereochemistry of the newly formed double bond.

One-Pot Knoevenagel–Döbner Condensation in N-Vinylpyrrolyl Acrylic Acid Synthesis

An elegant and efficient approach to acrylic acid derivatives of pyrrole has been demonstrated through a one-pot Knoevenagel–Döbner condensation. researchgate.net This method was successfully applied to the synthesis of a series of novel (E)-3-(N-vinylpyrrol-2-yl)acrylic acids. The reaction involves the condensation of various N-vinylpyrrole-2-carbaldehydes with malonic acid in the presence of a pyridine and piperidine base/catalyst system. researchgate.net

The reaction is heated for several hours, leading directly to the desired N-vinylpyrrolyl acrylic acids. A significant advantage of this method is its high stereoselectivity; the intermediate α,β-unsaturated dicarboxylic acids undergo decarboxylation to exclusively afford the E-isomer of the final product. researchgate.net This one-pot procedure avoids the isolation of intermediates and provides good to excellent yields, showcasing an advanced and efficient pathway to functionalized pyrrolyl acrylic acids. researchgate.net

| N-Vinylpyrrole-2-carbaldehyde Substituent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| R = Ph, R' = H | 2 | 94 | researchgate.net |

| R = 3-MeOC₆H₄, R' = H | 3 | 85 | researchgate.net |

| R = naphthalen-2-yl, R' = H | 3 | 86 | researchgate.net |

| R = thiophen-2-yl, R' = H | 5 | 83 | researchgate.net |

| RR' = (CH₂)₄ | 2 | 70 | researchgate.net |

Data derived from a study on the Knoevenagel–Döbner condensation of N-vinylpyrrole-2-carbaldehydes with malonic acid. researchgate.net

Introduction of Acrylic Acid Moiety via Dehydrohalogenation or Elimination Reactions

The acrylic acid functional group can also be installed via elimination reactions, such as dehydrohalogenation or dehydration. This strategy involves creating a suitable precursor that can eliminate a small molecule (e.g., H₂O or HX) to form the requisite carbon-carbon double bond. For instance, a synthetic route could be designed around the dehydration of a β-hydroxy acid precursor, namely 3-hydroxy-2-methyl-3-(1H-pyrrol-2-yl)propanoic acid. This type of dehydration is a known method for producing α,β-unsaturated acids, as seen in a route for methacrylic acid synthesis from 3-hydroxy-2-methylpropionic acid. lu.se

Alternatively, a dehydrohalogenation approach could be employed. This might involve the addition of a pyrrole nucleophile to an α-halo-α,β-unsaturated ester, followed by transformations to set up the elimination. A more direct route could be the reaction of pyrrole with a precursor like 3-chloro-2-methylpropanoyl chloride. The initial acylation would be followed by a base-induced elimination of hydrogen chloride to generate the double bond. While these pathways are mechanistically sound, they may require multiple steps and careful control of reaction conditions to achieve good selectivity and yield. scispace.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid |

| 3-Cyanoacetylindole |

| 3-hydroxy-2-methylpropionic acid |

| 3-Hydroxy-2-methyl-3-(1H-pyrrol-2-yl)propanoic acid |

| Acryloyl chloride |

| (E)-3-(N-Vinylpyrrol-2-yl)acrylic acid |

| Ethyl cyanoacetate |

| L-proline |

| Malonic acid |

| Methacrylic acid |

| Methylmalonic acid |

| N-vinylpyrrole-2-carbaldehyde |

| Phenyl acetonitrile |

| Piperidine |

| Pyridine |

| Pyrrole |

| Pyrrole-2-carbaldehyde |

Pyrrole Ring Formation via Cyclization Reactions for Pyrrolyl Acrylates

The construction of the pyrrole ring is a foundational aspect of synthesizing 2-methyl-3-(1H-pyrrol-2-yl)acrylic acid and its derivatives. Cyclization reactions offer a powerful and versatile approach to creating the core pyrrole heterocycle, which can be subsequently elaborated or formed with the acrylic acid side chain already partially or fully installed. Among the most prominent and widely utilized methods is the Paal-Knorr pyrrole synthesis. organic-chemistry.orgwikipedia.org

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to yield a substituted pyrrole. organic-chemistry.orgalfa-chemistry.com The mechanism proceeds through the formation of a hemiaminal, followed by a cyclization step and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.org For the synthesis of pyrrolyl acrylates, this strategy would necessitate a 1,4-dicarbonyl precursor bearing a latent or protected acrylic acid moiety. The versatility of this reaction allows for a wide range of substituents on the resulting pyrrole ring. wikipedia.org

Modern variations and catalysts have enhanced the Paal-Knorr reaction, allowing for milder conditions. For instance, iron(III) chloride has been used as a catalyst for the condensation of 2,5-dimethoxytetrahydrofuran (B146720) (a protected 1,4-dicarbonyl equivalent) with various amines in water, providing N-substituted pyrroles in good to excellent yields. organic-chemistry.org

Beyond the Paal-Knorr reaction, other cyclization strategies have been developed for synthesizing polysubstituted pyrroles. One such method involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an activated alkene. mdpi.com This reaction, known as the Van Leusen pyrrole synthesis, typically involves a base-catalyzed cycloaddition followed by the elimination of p-toluenesulfinic acid to generate the pyrrole ring. mdpi.com To apply this to pyrrolyl acrylates, an appropriately substituted acrylate (B77674) derivative would serve as the electron-deficient alkene component.

Another innovative approach is the transition-metal-free cyclization of methyl isocyanoacetate with aurone (B1235358) analogues, catalyzed by a simple base like sodium hydroxide, to produce 2,3,4-trisubstituted pyrroles in excellent yields. rsc.org Furthermore, intramolecular cyclization of N-alkyne-substituted pyrrole esters can lead to various fused heterocyclic systems, demonstrating the utility of cyclization in building complex pyrrole-containing structures. beilstein-journals.org These diverse cyclization methods provide a robust toolbox for chemists to construct the pyrrolyl acrylate scaffold.

Table 1: Overview of Cyclization Strategies for Pyrrole Synthesis

| Synthesis Method | Key Reactants | General Conditions | Resulting Product | Citations |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Primary Amine/Ammonia | Neutral or weakly acidic (e.g., acetic acid) | N-Substituted or N-unsubstituted pyrrole | organic-chemistry.orgwikipedia.orgalfa-chemistry.com |

| Catalytic Paal-Knorr | 2,5-Dimethoxytetrahydrofuran, Amine | Iron(III) chloride in water | N-Substituted pyrrole | organic-chemistry.org |

| Van Leusen Synthesis | Tosylmethyl Isocyanide (TosMIC), Electron-deficient alkene | Base (e.g., LiOH) | Substituted pyrrole | mdpi.com |

| NaOH-Catalyzed Cyclization | Methyl Isocyanoacetate, Aurone Analogue | Sodium Hydroxide (NaOH) | 2,3,4-Trisubstituted pyrrole | rsc.org |

Synthesis of Chiral Pyrrolyl Acrylic Acid Derivatives (e.g., (S,E)- and (R,E)-Isomers)

The synthesis of enantiomerically pure forms of pyrrolyl acrylic acid derivatives, such as the specific (S,E)- and (R,E)-isomers, requires stereocontrolled synthetic methods. Asymmetric synthesis in this context can be broadly approached through two main strategies: the use of chiral catalysts in reactions like the Paal-Knorr synthesis, or the employment of chiral auxiliaries to direct the formation of the desired stereocenter.

A recent and powerful approach involves the use of chiral phosphoric acids (CPAs) as catalysts in asymmetric versions of classical reactions. For example, a CPA-catalyzed Paal-Knorr reaction has been successfully developed to construct axially chiral pyrrolyl(aza)quinolinones. rsc.org This organocatalytic method achieves atroposelective synthesis by controlling the orientation of the newly formed pyrrole ring relative to an existing chiral axis. This strategy of de novo ring formation under chiral catalysis can be adapted to generate axially chiral N-N atropisomers with high enantioselectivity. rsc.org

Another established strategy for asymmetric synthesis is the use of a covalently bonded chiral auxiliary. This method involves reacting a pyrrole-based starting material with a chiral molecule to form diastereomeric intermediates. For the synthesis of chiral 1-(2-pyrrolyl)alkylamines, 2-pyrroleimines derived from chiral amino alcohols like (S)-valinol or (S)-phenylglycinol can be used. researchgate.net The addition of organometallic reagents to these chiral imines proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The auxiliary can then be cleaved to yield the enantiopure pyrrole derivative. researchgate.net This approach could be applied to generate a chiral center that is then elaborated into the acrylic acid side chain, thereby yielding the target (S,E)- or (R,E)-isomers.

The design and synthesis of new axially chiral scaffolds is an active area of research. Organocatalytic asymmetric [2+3] cyclization between 3-arylindoles and propargylic alcohols has been shown to produce axially chiral aryl-pyrroloindoles, which can serve as valuable ligands in other asymmetric reactions. nih.gov These strategies highlight the potential for creating a wide array of chiral systems featuring the pyrrole unit, which is crucial for applications in medicinal chemistry and materials science. rsc.org

Table 2: Strategies for Asymmetric Synthesis of Chiral Pyrrole Derivatives

| Strategy | Method | Example Catalyst/Auxiliary | Key Transformation | Resulting Chirality | Citations |

|---|---|---|---|---|---|

| Catalytic Asymmetric Synthesis | Asymmetric Paal-Knorr Reaction | Chiral Phosphoric Acid (CPA) | Atroposelective cyclization of a 1,4-diketone and an amine | Axial Chirality (Atropisomers) | rsc.org |

| Chiral Auxiliary | Diastereoselective Addition | (S)-Valinol or (S)-Phenylglycinol | Addition of organometallic reagents to a chiral 2-pyrroleimine | Point Chirality at the α-carbon | researchgate.net |

| Catalytic Asymmetric Synthesis | Asymmetric (2+3) Cyclization | Organocatalyst | Cyclization of 3-arylindoles and propargylic alcohols | Axial Chirality | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 3 1h Pyrrol 2 Yl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Vinyl and Pyrrole (B145914) Protons

A ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of all protons in the molecule. For 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid, distinct signals would be expected for the protons on the pyrrole ring, the vinyl proton, the methyl group, the pyrrolic N-H, and the carboxylic acid O-H.

The pyrrole ring contains three protons, and their chemical shifts are influenced by the electron-rich nature of the aromatic system. Typically, protons on a pyrrole ring appear in the range of 6.0-7.0 ppm. The vinyl proton, being part of a conjugated system, would likely resonate further downfield. The methyl group protons would appear as a singlet in the upfield region, while the acidic proton of the carboxylic acid would be a broad singlet at a significantly downfield position.

Table 1: Expected ¹H NMR Chemical Shift Ranges

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Pyrrole N-H | 8.0 - 9.5 | Broad Singlet |

| Vinyl C-H | 6.5 - 7.5 | Singlet or Doublet |

| Pyrrole C-H (3 protons) | 6.0 - 7.0 | Doublet, Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization of Carbon Framework

A ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid, nine distinct signals would be anticipated: one for the carbonyl carbon, six for the sp² carbons of the pyrrole ring and the double bond, and one for the sp³ methyl carbon. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield. The sp² carbons absorb in the intermediate region, while the sp³ methyl carbon is the most shielded and appears furthest upfield.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | 165 - 180 |

| Pyrrole & Vinyl (C=C) | 110 - 140 |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment, also known as HSQC, would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. For instance, it would definitively link the signal for the methyl protons to the methyl carbon signal and each pyrrole proton to its corresponding carbon.

The vinyl proton showing a correlation to the carbonyl carbon, confirming the acrylic acid structure.

The methyl protons showing correlations to the adjacent sp² carbons of the double bond.

Protons on the pyrrole ring showing correlations to carbons within the ring and, crucially, to the carbons of the acrylic acid side chain, confirming the point of attachment.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on how its bonds vibrate upon absorbing infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum would confirm the presence of the key functional groups in 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid. The carboxylic acid group would be identified by a very broad O-H stretching band and a sharp, strong C=O (carbonyl) stretching band. The N-H bond of the pyrrole ring would also produce a distinct stretching vibration.

Table 3: Expected FTIR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Pyrrole | N-H stretch | 3200 - 3500 |

| Carbonyl | C=O stretch | 1680 - 1720 |

Raman Spectroscopy Applications

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. For this molecule, strong Raman signals would be expected for the C=C bonds of the acrylic acid moiety and the pyrrole ring due to their symmetric nature. This technique would be especially useful for studying potential polymerization reactions involving the vinyl group, as the intensity of the C=C stretching band would decrease upon polymerization.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of polar, thermally labile molecules like 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid. The compound, with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol , can be analyzed in both positive and negative ion modes.

In positive ion mode, the molecule is expected to be protonated, forming the pseudomolecular ion [M+H]⁺. In negative ion mode, it would be deprotonated at the carboxylic acid group, yielding the [M-H]⁻ ion. The high accuracy of ESI-MS allows for the confirmation of the elemental composition of the molecule.

| Ion Mode | Adduct | Calculated m/z | Ion Species |

|---|---|---|---|

| Positive | [M+H]⁺ | 164.0655 | Protonated Molecule |

| Negative | [M-H]⁻ | 162.0509 | Deprotonated Molecule |

Tandem mass spectrometry (MS/MS) provides insight into the compound's structure by inducing fragmentation of the parent ion and analyzing the resulting product ions. The fragmentation pathways of 2-substituted pyrrole derivatives are significantly influenced by the side-chain substituents. nih.gov For 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid, characteristic fragmentation would likely involve cleavages within the acrylic acid moiety.

The fragmentation process is typically initiated after ionization. nih.gov Key fragmentation pathways for the protonated molecule ([M+H]⁺) would include the loss of water (H₂O) from the carboxylic acid group and decarboxylation (loss of CO₂). nih.gov These fragmentation patterns are crucial for the structural identification of this class of molecules. nih.gov

| Fragment m/z | Proposed Neutral Loss | Formula of Loss |

|---|---|---|

| 146.05 | Loss of Water | H₂O |

| 120.08 | Loss of Carbon Dioxide | CO₂ |

| 94.05 | Loss of Methyl acrylic acid | C₄H₆O₂ |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of this analogue reveals that all non-hydrogen atoms are nearly coplanar. researchgate.net In its crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming inversion dimers. researchgate.net This type of data is fundamental for understanding the molecule's spatial configuration and packing in the solid state.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2811 (2) |

| b (Å) | 9.4698 (3) |

| c (Å) | 16.3936 (5) |

| β (°) | 92.645 (3) |

| Volume (ų) | 974.06 (5) |

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds, ensuring the purity of the synthesized material.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of acrylic acid derivatives. waters.com A reversed-phase HPLC method is typically employed for the analysis of such polar compounds. e3s-conferences.org This method allows for the efficient separation of the target compound from impurities and starting materials.

The selection of a suitable stationary phase, such as a C18 column, and an appropriate mobile phase, commonly a mixture of water and acetonitrile, is critical for achieving good resolution. e3s-conferences.org UV detection is effective as the acrylic and pyrrole moieties contain chromophores that absorb in the ultraviolet region, with a wavelength around 210 nm often being optimal for acrylate (B77674) compounds. e3s-conferences.org

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., ZORBAX SB-AQ, 250 mm × 4.6 mm, 5 µm) e3s-conferences.org |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) e3s-conferences.org |

| Flow Rate | 1.0 mL/min e3s-conferences.org |

| Detection | UV at 210 nm e3s-conferences.org |

| Column Temperature | 40 °C e3s-conferences.org |

| Injection Volume | 20 µL e3s-conferences.org |

Mechanistic Investigations of Biological Activities of 2 Methyl 3 1h Pyrrol 2 Yl Acrylic Acid Derivatives

Molecular Targeting and Pathway Modulation

The biological effects of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid derivatives are largely attributed to their ability to interact with specific molecular targets, thereby modulating critical cellular pathways. These interactions can range from enzyme inhibition to receptor binding, leading to a cascade of downstream effects.

Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, HMG-CoA Reductase, HIV Integrase)

DNA Gyrase: Certain pyrrole (B145914) derivatives, particularly pyrrolamides, are potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival. nih.govnih.gov This enzyme is crucial for DNA replication, transcription, and recombination. The inhibition mechanism often involves targeting the GyrB subunit of DNA gyrase, which contains the ATP-binding site. By binding to this site, the inhibitors prevent the conformational changes necessary for DNA cleavage and rejoining, ultimately leading to cell death. nih.gov This targeted inhibition disrupts DNA synthesis, forming the basis of their antibacterial action. nih.gov Molecular docking studies have been employed to elucidate the mode of action of these inhibitors, confirming their interaction with key residues like Lys103 in the binding pocket of Gyrase B. eco-vector.com

HMG-CoA Reductase: Derivatives of 7-(1H-pyrrol-3-yl)-substituted-3,5-dihydroxyhept-6(E)-enoic acids have been identified as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. researchgate.net This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis. nih.govnih.gov The inhibitory mechanism is competitive, with the pyrrole derivatives mimicking the natural substrate, HMG-CoA, and binding to the active site of the enzyme. mdpi.com This binding prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway. researchgate.netyoutube.com The subsequent reduction in intracellular cholesterol levels leads to an upregulation of high-affinity receptors for low-density lipoproteins (LDL), enhancing their clearance from the bloodstream. nih.gov

HIV Integrase: The human immunodeficiency virus (HIV) relies on the integrase enzyme to insert its viral DNA into the host cell's genome, a critical step for replication. nih.gov 2-Hydroxy-3-heteroaryl acrylic acid derivatives have emerged as a novel class of HIV integrase inhibitors. researchgate.net The mechanism of these inhibitors involves chelating the divalent metal ions, typically Mg2+, within the active site of the integrase enzyme. This sequestration of metal ions by the inhibitor forms a ligand-Mg2+-integrase complex, which disrupts the strand transfer step of the integration process, effectively halting viral replication. researchgate.net Pharmacophore modeling has been instrumental in understanding the structure-activity relationships of these inhibitors, guiding the design of more potent compounds. researchgate.netnih.gov

| Enzyme Target | Derivative Class | Mechanism of Inhibition |

|---|---|---|

| DNA Gyrase | Pyrrolamides | Binds to the ATP-binding site on the GyrB subunit, preventing DNA cleavage and rejoining. nih.gov |

| HMG-CoA Reductase | 7-(1H-pyrrol-3-yl)-substituted-3,5-dihydroxyhept-6(E)-enoic acids | Competitively inhibits the active site, blocking the conversion of HMG-CoA to mevalonate. researchgate.netmdpi.com |

| HIV Integrase | 2-Hydroxy-3-heteroaryl acrylic acids | Chelates divalent metal ions (Mg2+) in the active site, inhibiting the strand transfer step. researchgate.net |

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, derivatives of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid can exert their effects through receptor binding and modulation.

Certain pyrrole derivatives have been synthesized as inhibitors of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Studies have shown that these compounds can form stable complexes with both EGFR and VEGFR. nih.gov Mechanistically, these derivatives engage in electrostatic interactions with the polar groups of phospholipid heads in the cell membrane. The strength of this interaction is dependent on the nature of the radical substituents on the pyrrole derivative. nih.gov This binding can competitively inhibit the receptors, which may contribute to their anti-inflammatory, proapoptotic, and antitumor activities. nih.gov

Furthermore, a series of 7-substituted-2-[(E)-3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives, which incorporate an acrylic acid moiety, have been identified as potent partial agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ). jst.go.jp

| Receptor Target | Derivative Class | Observed Effect |

|---|---|---|

| EGFR and VEGFR | Substituted pyrrole-2,5-diones and dihydro-3H-pyrrol-3-ones | Forms stable complexes, acting as competitive inhibitors. nih.gov |

| PPARγ | 7-substituted-2-[(E)-3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinolines | Acts as a potent partial agonist. jst.go.jp |

Antimicrobial Action Mechanisms

The pyrrole scaffold is a key feature in many compounds with antimicrobial properties. Derivatives of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid have demonstrated both antibacterial and antifungal activities, which are rooted in specific molecular interactions within the microbial cells.

Inhibition of Bacterial Cell Growth through Cellular Target Interaction

The primary mechanism for the antibacterial activity of many pyrrole derivatives is the inhibition of DNA gyrase. nih.govtandfonline.com As previously discussed, this enzyme is vital for bacterial DNA topology and replication. By inhibiting DNA gyrase, these compounds effectively halt bacterial proliferation. nih.gov The disruption of this essential process is a proven strategy for antibacterial action. nih.gov

Another mechanism involves the destabilization of the bacterial cell membrane. For instance, composites of polypyrrole have been shown to interact with bacterial membranes through electrostatic interactions, leading to membrane destabilization. acs.org Some bromopyrrole alkaloids have also been reported to inhibit the formation of bacterial biofilms, which is a critical factor in persistent infections. This anti-biofilm activity appears to occur via a non-microbicidal mechanism, suggesting an interference with the signaling or structural components required for biofilm integrity. mdpi.com Furthermore, some pyrrolomycins are thought to act as depolarizing membrane agents, disturbing the proton gradient and uncoupling oxidative phosphorylation. mdpi.com

Antifungal Mechanistic Insights

Pyrrole derivatives have also shown promise as antifungal agents. nih.govnih.govredalyc.org The antifungal activity of some pyrrole-containing compounds is attributed to their ability to interact with and disrupt the fungal cell membrane. nih.gov For instance, N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives, which are part of the azole class of antifungals, are known to inhibit the demethylase enzyme, a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. acs.org

Additionally, some sulfonamide-containing pyrrole derivatives have demonstrated remarkable antifungal activity. While the precise mechanism for all such derivatives is not fully elucidated, it is hypothesized that they may act as inhibitors of crucial fungal enzymes, such as 14-α demethylase. researchgate.net The presence of specific structural features, like a 4-hydroxyphenyl ring, has been correlated with potent activity against Candida albicans. redalyc.orgresearchgate.net

Anticancer Action Mechanisms

The anticancer properties of pyrrole derivatives are multifaceted, involving the targeting of several key cellular processes required for tumor growth and survival.

One of the primary anticancer mechanisms for certain pyrrole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and ultimately, apoptosis. nih.gov

Another significant anticancer mechanism is the inhibition of protein kinases that are crucial for cancer cell signaling. As mentioned earlier, derivatives have been synthesized to act as competitive inhibitors of EGFR and VEGFR. nih.gov These receptors are often overexpressed in various cancers and play a central role in cell proliferation, angiogenesis, and metastasis. By blocking the activity of these kinases, the pyrrole derivatives can induce apoptosis in malignant cells. nih.gov

Recent research has also explored derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and their metal complexes, which have shown anticancer activity against human colon adenocarcinoma and lung cancer cell lines. mdpi.com While the exact mechanism is under investigation, these findings highlight the potential for developing novel metal-based anticancer agents from this class of compounds.

| Anticancer Mechanism | Molecular Target | Cellular Outcome |

|---|---|---|

| Inhibition of Microtubule Formation | β-tubulin (colchicine binding site) | Disruption of mitotic spindle, cell cycle arrest, apoptosis. nih.gov |

| Inhibition of Protein Kinases | EGFR, VEGFR | Inhibition of proliferation and angiogenesis, induction of apoptosis. nih.gov |

| Undetermined (Metal Complexes) | Likely multiple targets | Inhibition of cancer cell growth (colon and lung). mdpi.com |

Inhibition of Cancer Cell Proliferation Pathways

The antiproliferative effects of pyrrole derivatives are often attributed to their ability to interfere with critical cellular processes required for cancer cell growth and division. One of the primary mechanisms identified is the inhibition of tubulin polymerization.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately cell death, making tubulin a key target for anticancer drugs. Several studies have shown that certain pyrrole-based compounds, including 3-aroyl-1-arylpyrrole (ARAP) derivatives and pyrrole-based carboxamides, act as potent inhibitors of tubulin polymerization. These agents often bind to the colchicine site on β-tubulin, preventing the assembly of microtubules and thereby halting cell division. For instance, a study on 3-(4-chlorophenyl) acrylic acid derivatives demonstrated significant inhibition of β-tubulin polymerization, leading to potent cytotoxic effects against the MDA-MB-231 breast cancer cell line.

Inhibition of Signaling Pathways: Beyond microtubule disruption, some pyrrole derivatives have been found to suppress other vital signaling pathways. For example, certain ARAP derivatives have shown the ability to inhibit the Hedgehog signaling pathway, which is crucial for the growth of specific cancers like medulloblastoma.

The cytotoxic potential of these derivatives has been evaluated across various cancer cell lines, demonstrating a range of efficacies.

Modulation of Cell Cycle Progression

By interfering with the machinery of cell division, many pyrrole derivatives cause cancer cells to halt at specific checkpoints in the cell cycle. This arrest prevents the cells from replicating and can trigger pathways leading to cell death. The specific phase of the cell cycle that is affected can vary depending on the compound's structure and its precise molecular target.

G2/M Phase Arrest: A common outcome of tubulin polymerization inhibition is the arrest of the cell cycle at the G2/M checkpoint. This is because a properly formed mitotic spindle is required to pass this checkpoint and enter mitosis. Studies on ethyl-2-amino-pyrrole-3-carboxylates and other pyrrole-based carboxamides have confirmed their ability to induce a robust G2/M arrest, leading to an accumulation of cells in the M-phase. Similarly, certain 2,3-arylpyridylindole derivatives, at higher concentrations, arrest the cell cycle at the G2/M phase.

G0/G1 Phase Arrest: In contrast, some derivatives act earlier in the cell cycle. For instance, a pyrrolo[2,3-d]pyrimidine derivative, compound 9e, was found to cause cell cycle arrest in the G0/G1 phase in the A549 lung cancer cell line. The same study noted that at lower concentrations, 2,3-arylpyridylindole derivatives could also induce G0/G1 arrest.

Induction of Apoptosis in Cell Lines

The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often apoptosis, or programmed cell death. Pyrrole derivatives have been shown to activate the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is controlled by the balance of pro-apoptotic and anti-apoptotic proteins within the cell.

Mechanistic studies on pyrrolo[2,3-d]pyrimidine derivatives have provided detailed insights into this process. For example, compound 9e was shown to induce late apoptosis in A549 cells by altering the expression of key regulatory proteins. The treatment led to a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release

Antiparasitic Action Mechanisms

The antiparasitic effects of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid derivatives are believed to be multifaceted, primarily targeting key enzymes and pathways necessary for parasite survival and proliferation. The structural features of these compounds, particularly the pyrrole ring and the acrylic acid moiety, are thought to play a crucial role in their interaction with biological targets within the parasite.

One of the most promising proposed mechanisms is the inhibition of histone deacetylase (HDAC) . This hypothesis is drawn from studies on aroyl-pyrrolyl-hydroxyamides, compounds that share a core pyrrole structure linked to a propenamide-like group, which is analogous to the acrylic acid derivative . HDACs are critical enzymes in the regulation of gene expression through the modification of chromatin structure. Their inhibition can lead to the altered expression of genes essential for parasite survival, ultimately causing cell cycle arrest and apoptosis. Research on these related compounds has shown potent antimalarial and antileishmanial activities, suggesting that HDAC inhibition is a viable antiparasitic strategy for this class of molecules.

Another potential mechanism of action is the inhibition of parasitic kinases . Various pyrrole derivatives have been identified as potent inhibitors of different kinases in parasites, such as cGMP-dependent protein kinase (PKG) in Plasmodium falciparum. rutgers.edumalariaworld.orgnih.gov Kinases are fundamental to numerous cellular signaling pathways that control growth, differentiation, and metabolism. By blocking the activity of these enzymes, 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid derivatives could disrupt these vital processes, leading to parasite death. The specific kinase targets would likely vary depending on the parasite species.

Furthermore, the general ability of pyrrole-containing compounds to interfere with other essential parasitic enzymes cannot be ruled out. For instance, some pyrrole derivatives have been shown to inhibit trypanothione reductase, an enzyme crucial for the antioxidant defense system in trypanosomes. While direct evidence for 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid derivatives is pending, the versatility of the pyrrole scaffold in binding to various enzyme active sites makes this a plausible area for their antiparasitic activity.

Detailed Research Findings:

While specific data for 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid is limited, the following table summarizes the inhibitory activities of structurally related pyrrole derivatives against various parasitic targets, providing a basis for the proposed mechanisms of action.

| Compound Class | Target Organism/Enzyme | Activity Metric | Reported Value |

| Aroyl-pyrrolyl-hydroxyamides | Plasmodium falciparum | IC50 | Micromolar to sub-micromolar range |

| Aroyl-pyrrolyl-hydroxyamides | Leishmania spp. | IC50 | Micromolar range |

| Trisubstituted pyrroles | Plasmodium falciparum PKG | IC50 | Nanomolar to micromolar range |

| 1,2-Diarylpyrroles | Leishmania infantum (amastigotes) | IC50 | Micromolar range |

This table is illustrative and based on data from structurally related compound classes to infer the potential activity of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid derivatives.

Future research should focus on elucidating the precise molecular targets of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid and its derivatives to validate these proposed mechanisms and to facilitate the development of more potent and selective antiparasitic agents.

Advanced Applications of 2 Methyl 3 1h Pyrrol 2 Yl Acrylic Acid in Materials Science and Organic Synthesis

Polymer Chemistry and Material Development

2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid, with its unique molecular structure featuring a reactive carboxylic acid group and a polymerizable pyrrole (B145914) moiety, serves as a versatile building block in polymer chemistry. Its incorporation into polymer chains can impart a range of desirable properties, leading to the development of advanced materials for various applications.

Monomer in Polymer Synthesis (e.g., for adhesives, coatings)

The presence of the acrylic acid functional group allows 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid to act as a monomer in polymerization reactions. It can be copolymerized with other acrylic monomers to create polymers with tailored properties for specific applications such as adhesives and coatings. The pyrrole ring can enhance the adhesive properties of the resulting polymer by promoting strong interactions with various substrates. Additionally, the carboxylic acid group can improve adhesion to polar surfaces and provide sites for further chemical modification or cross-linking.

Polymers based on acrylic acid have been investigated for their adjuvant properties, which could be relevant in biomedical adhesive applications. ukrbiochemjournal.org The adhesive strength and biocompatibility of copolymers of methyl acrylate (B77674) and acrylic acid have been shown to be influenced by the acrylic acid content, suggesting that the inclusion of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid could offer a means to fine-tune these properties for medical devices. researchgate.net

Incorporation into Polymer Backbones for Unique Properties (Optical, Electrical, Biological)

The integration of the pyrrole moiety from 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid into a polymer backbone can introduce unique optical, electrical, and biological characteristics. Polypyrrole and its derivatives are known for their electrical conductivity. researchgate.net The incorporation of pyrrole-containing units can therefore lead to the development of conductive polymers. The molecular configuration of such polymers has been shown to significantly impact their photoluminescence and electrical properties. For instance, different configurations of poly-pyrrol-thiazol-imine polymers exhibit distinct optical energy gaps and emission peaks. nih.gov

The introduction of bulky and rigid carbocyclic moieties into polymer backbones is a known strategy to increase microporosity and gas permeability. nih.gov Similarly, the pyrrole group of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid can influence the chain packing and free volume of the polymer, potentially leading to materials with specific permeability characteristics. Furthermore, the biological properties of polymers can be modified by the incorporation of this monomer, as polymers containing acrylic acid have been explored for their adjuvant properties in vaccines. ukrbiochemjournal.org

Interactive Data Table: Optical and Electrical Properties of Pyrrole-Containing Polymers

| Polymer | Direct Optical Energy Gap (eV) | Emission Peak (nm) | Carrier Density (cm⁻³) | Conductivity Type |

| Poly(Z)-PTI | 2.06 | 610 (red) | 2.18 × 10¹⁶ | n-type |

| Poly(E)-PTI | 1.78 | 563 (green-yellow) | 1.78 × 10¹⁶ | n-type |

*Data sourced from a study on Poly-Pyrrol-Thiazol-Imine polymers, demonstrating the influence of molecular configuration on key properties. nih.gov *

Cross-linking Reactions in Polymer Systems

The carboxylic acid group of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid provides a reactive site for cross-linking reactions in polymer systems. Cross-linking is a crucial process for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. mdpi.com This functional group can react with various cross-linking agents, such as diols or diamines, to form a three-dimensional network structure. researchgate.net

In the context of hydrogels, the cross-linking of poly(acrylic acid) chains is a common method to create materials with high water absorption capacity. nih.govresearchgate.net The incorporation of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid into such systems could introduce additional functionalities, such as pH-responsiveness or the ability to interact with biological molecules. The density of cross-linking can be controlled to tailor the swelling behavior and mechanical strength of the resulting hydrogel. nih.gov

Role as a Building Block in Complex Heterocyclic Synthesis

The unique chemical structure of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid makes it a valuable precursor in the synthesis of more complex heterocyclic compounds, including dyes, pigments, and ligands for coordination chemistry.

Synthesis of Dyes and Pigments

The pyrrole ring is a key component in many chromophores, the parts of a molecule responsible for its color. Diketopyrrolo[3,4-c]pyrroles (DPP), for example, are a class of high-performance pigments known for their brilliant colors and high fluorescence quantum yields. nih.gov The synthesis of such complex dyes often involves the reaction of pyrrole derivatives. 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid can serve as a starting material for the construction of these larger, conjugated systems. The specific substituents on the pyrrole and acrylic acid moieties can be modified to tune the absorption and emission properties of the resulting dyes and pigments. scispace.com

The general synthesis of organic dyes often involves coupling reactions of aromatic compounds. The pyrrole ring in 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid can be functionalized to participate in such reactions, leading to the formation of azo dyes or other classes of colorants.

Ligand Design and Coordination Chemistry

The nitrogen atom in the pyrrole ring and the oxygen atoms of the carboxylic acid group in 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. Ligands are crucial components of coordination complexes, influencing the geometry, reactivity, and properties of the central metal ion.

The design of ligands is a key aspect of developing new catalysts, sensors, and materials with specific magnetic or optical properties. Dipyrromethane (DPM) derivatives, which are structurally related to the pyrrole portion of the title compound, are used as key intermediates in the synthesis of porphyrins, which are important ligands in biological systems and catalysis. nih.govresearchgate.net By modifying the structure of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid, it is possible to create ligands with specific coordination preferences and functionalities, leading to the formation of novel one-, two-, or three-dimensional coordination polymers with interesting properties. mdpi.com

Agrochemical Applications (e.g., Biopesticides, Herbicides)

There is no available research data on the use of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid as a biopesticide or herbicide. Studies detailing its efficacy, mode of action, or development as an agrochemical are not present in the current body of scientific literature.

Development of Novel Functional Organic Materials (e.g., Optoelectronic Materials)

Future Directions and Emerging Research Avenues for 2 Methyl 3 1h Pyrrol 2 Yl Acrylic Acid

Chemoenzymatic Synthesis and Biocatalysis Approaches

The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a promising future for producing 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid and its analogs with high selectivity and under milder conditions. Biocatalysis leverages the inherent specificity of enzymes to perform complex chemical transformations that are often challenging to achieve through conventional chemistry.

Research in this area is exploring the use of enzymes for key synthetic steps. For instance, lipases and esterases could be employed for the stereoselective hydrolysis of ester precursors, a critical step in controlling the geometry of the acrylic acid moiety. Furthermore, oxidoreductases are being investigated for the selective oxidation of precursor molecules. One potential chemo-enzymatic route could involve the biotransformation of a suitable substrate, like 2-methyl-1,3-propanediol, into an intermediate such as 3-hydroxy-2-methylpropionic acid, which is then catalytically dehydrated and coupled with a pyrrole (B145914) moiety. lu.se This approach combines the efficiency of microbial conversion with catalytic chemical steps. lu.se

Developing efficient biocatalytic methods for creating pyrrole derivatives in a one-pot, three-component reaction is an active area of research that could be adapted for this specific acrylic acid. researchgate.net These methods aim to improve the sustainability and efficiency of synthesizing complex molecules.

Table 1: Potential Enzymes and Their Roles in Pyrrolyl Acrylic Acid Synthesis

| Enzyme Class | Potential Application | Substrate Example | Benefit |

|---|---|---|---|

| Lipases/Esterases | Stereoselective hydrolysis of ester precursors | Ethyl 2-methyl-3-(1H-pyrrol-2-yl)acrylate | High enantiomeric purity, mild reaction conditions. |

| Oxidoreductases | Selective oxidation of alcohol precursors | (1H-pyrrol-2-yl)methanol derivatives | High regioselectivity, reduced need for protecting groups. |

| Lyases | Formation of carbon-carbon bonds | Pyrrole-2-carboxaldehyde and a methylmalonate derivative | Atom-efficient C-C bond formation. |

| Dehydrogenases | Conversion of diols to hydroxy ketones | 1-(1H-pyrrol-2-yl)propane-1,2-diol | Generation of key intermediates for further synthesis. nih.gov |

Flow Chemistry and Continuous Manufacturing Strategies

Flow chemistry, or continuous flow synthesis, is emerging as a powerful technology for the production of fine chemicals and pharmaceuticals. syrris.com This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for straightforward scale-up. acs.orgpitt.edu

For the synthesis of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid, flow chemistry could streamline multi-step sequences. Classical pyrrole syntheses, such as the Paal-Knorr and Hantzsch methods, have been successfully adapted to flow conditions. uc.ptpharmaguideline.com A continuous flow process for a pyrrole derivative could involve pumping starting materials, such as a 1,4-dicarbonyl compound and an amine, through a heated microreactor or a packed-bed reactor containing a solid-supported catalyst. syrris.comacs.org This methodology has been shown to produce pyrrole derivatives at rates of several grams per hour with high yields. acs.org

Similarly, the synthesis and polymerization of acrylic acids are being transitioned from batch to continuous processes to improve safety and product quality. pitt.eduresearchgate.netrsc.org A complete, uninterrupted manufacturing process could be envisioned where the synthesis of the pyrrole ring, its condensation to form the acrylic acid side chain, and subsequent purification steps are all integrated into a single continuous sequence.

Table 2: Comparison of Batch vs. Flow Synthesis for Pyrrole Derivatives

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

| Scalability | Difficult, requires process redesign | Straightforward by running longer or using parallel reactors |

| Safety | Risk of thermal runaway with exothermic reactions | Superior heat dissipation, small reaction volumes minimize risk |

| Productivity | Limited by reactor volume | High throughput, potential for automation syrris.com |

| Yield | Variable, often requires extensive purification | Often higher yields and purity due to precise control acs.org |

Green Chemistry Principles in Pyrrolyl Acrylic Acid Synthesis

Applying the principles of green chemistry is a critical goal for the modern chemical industry to minimize environmental impact. mdpi.com The synthesis of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid can be made more sustainable by focusing on several key areas.

One major focus is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. semanticscholar.org For example, in the Paal-Knorr synthesis of pyrroles, traditional solvents like acetic acid are being replaced with recyclable and less volatile options like lactic acid. semanticscholar.org Researchers are also developing solvent-free reaction conditions, often utilizing techniques like grinding or microwave irradiation, which can reduce waste and energy consumption. researchgate.net

The use of heterogeneous catalysts is another cornerstone of green synthesis. mdpi.com Solid-supported acid catalysts, such as aluminas or clays like montmorillonite KSF, can replace soluble acids. mdpi.com These catalysts are easily separated from the reaction mixture and can be reused over multiple cycles, improving atom economy and reducing waste streams. mdpi.com Catalyst-free approaches, potentially using reversible CO2 capture with an organic superbase, are also being explored for the synthesis of acrylic acid precursors, eliminating the need for expensive and toxic metal catalysts. rsc.org

Exploration of Novel Pharmacological Targets and Mechanisms

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active natural products. nih.govmdpi.com Pyrrole-containing compounds exhibit a vast range of biological activities, and ongoing research aims to identify novel pharmacological targets for derivatives like 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid. benthamdirect.comnih.govelsevierpure.com

The structural motif of a pyrrole ring linked to an acrylic acid suggests potential interactions with a variety of biological targets. The conjugated system and carboxylic acid group could enable it to act as a Michael acceptor, a covalent binder, or a hydrogen-bonding partner within an enzyme's active site. Research focuses on screening this compound and its analogs against diverse target classes.

Potential Therapeutic Areas and Targets for Pyrrole Derivatives:

Anticancer: Targeting protein kinases, topoisomerases, or histone deacetylases (HDACs). nih.gov

Antimicrobial: Inhibiting bacterial enzymes like DNA gyrase or disrupting cell wall synthesis. nih.govmdpi.com

Antiviral: Targeting viral proteases, polymerases, or entry mechanisms. nih.gov

Anti-inflammatory: Modulating pathways involving cyclooxygenase (COX) enzymes or cytokine signaling.

Neurological Disorders: Acting on receptors or enzymes within the central nervous system.

Identifying the specific mechanism of action is crucial. This involves a combination of in vitro enzymatic assays, cell-based studies, and in silico molecular docking to elucidate how the compound interacts with its biological target at a molecular level.

Advanced Material Applications with Tailored Properties

Beyond pharmacology, the pyrrole ring is a fundamental building block for conducting polymers, most notably polypyrrole (PPy). nih.govresearchgate.net These materials are of great interest due to their unique combination of electrical conductivity, environmental stability, and biocompatibility. researchgate.netmdpi.com The acrylic acid moiety in 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid provides a functional handle that can be used to tailor the properties of resulting polymers for advanced material applications.

The carboxylic acid group can be used to improve solubility, act as a doping site, or serve as a point of attachment for other molecules. Polymerization of this monomer could lead to functionalized polypyrroles with tailored properties.

Potential Advanced Material Applications:

Energy Storage: As electrode materials in batteries (lithium-ion, sodium-ion) and supercapacitors, where the polymer's conductivity and ion diffusion capabilities are advantageous. mdpi.com

Sensors and Biosensors: The polymer can act as a transducer, changing its electrical properties upon binding to a specific analyte. The carboxylic acid group can be used to immobilize enzymes or antibodies for enhanced specificity. researchgate.net

Biomedical Devices: As coatings for implants or as scaffolds for tissue engineering, where its conductivity can be used to provide electrical stimulation to cells. nih.govresearchgate.net

Proton Conduction: Nitrogen-rich porous organic polymers (POPs) based on pyrrole have shown potential for high-temperature proton conduction, with applications in fuel cells. nih.gov The alkaline nitrogen atoms of the pyrrole ring can act as proton carriers. nih.gov

Table 3: Properties and Applications of Polypyrrole-Based Materials

| Application Area | Key Property | Role of Functional Group (e.g., -COOH) |

|---|---|---|

| Batteries | High electrical conductivity, reversible doping mdpi.com | Enhances ion diffusion and cycling stability. |

| Biomedical Scaffolds | Biocompatibility, electrical addressability nih.gov | Promotes cell adhesion and allows for surface modification. |

| Sensors | Change in conductivity upon analyte binding | Covalent attachment of recognition elements (e.g., enzymes). |

| Proton Exchange Membranes | Proton conductivity nih.gov | Acts as a proton carrier site, improving efficiency. |

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

For 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid and its derivatives, AI and ML models can be applied in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data from other pyrrole compounds to predict the biological activity of new analogs against various targets. nih.gov This allows for the rapid virtual screening of large chemical libraries to identify the most promising candidates for synthesis.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, such as high binding affinity to a specific protein target or tailored electronic properties for material applications.

Synthesis Planning: Retrosynthesis AI programs can propose novel and efficient synthetic pathways for target molecules. These tools can analyze the vast chemical literature to identify the most effective reactions and conditions, potentially uncovering more sustainable or cost-effective routes. digitellinc.com

Process Optimization: ML algorithms can be used to optimize reaction conditions in flow chemistry systems, adjusting parameters like temperature, flow rate, and reagent concentration in real-time to maximize yield and purity.

The integration of AI and ML promises to create a more efficient, data-driven cycle of design, synthesis, and testing, dramatically shortening the timeline for discovering and developing new compounds based on the 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid scaffold.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid |

| 3-hydroxy-2-methylpropionic acid |

| Acetic acid |

| Ethyl 2-methyl-3-(1H-pyrrol-2-yl)acrylate |

| Lactic acid |

| Montmorillonite KSF |

| Polypyrrole (PPy) |

| Pyrrole-2-carboxaldehyde |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.